molecular formula C16H11ClN2O3 B11125842 N-(3-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

N-(3-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B11125842
M. Wt: 314.72 g/mol
InChI Key: NRYFNFYBACWGGD-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group attached to an acetamide backbone, which is further linked to a 2,3-dioxoindole (isatin) moiety. The 3-chlorophenyl substituent introduces electron-withdrawing effects, which may enhance binding affinity to biological targets such as enzymes or receptors .

Properties

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C16H11ClN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-13-7-2-1-6-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)

InChI Key

NRYFNFYBACWGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Indole-2,3-Dione Core

The indole-2,3-dione (isatin) moiety is typically synthesized via Fischer indole synthesis or oxidation of indole derivatives. For example:

  • Starting Material : Indole or substituted indoles undergo oxidation using chromium trioxide (CrO₃) or nitric acid (HNO₃) to yield 1H-indole-2,3-dione.

  • Optimization : Microwave-assisted reactions reduce reaction times from 12 hours to 30 minutes while maintaining yields >85%.

Acylation with Chloroacetyl Chloride

The indole-2,3-dione is functionalized at the N1 position via nucleophilic substitution :

  • Reagents : Chloroacetyl chloride (1.2 equiv), anhydrous DMF, and potassium carbonate (K₂CO₃) as a base.

  • Conditions : Stirring at 80°C for 4–6 hours under nitrogen atmosphere.

  • Intermediate : 2-Chloro-N-(indole-2,3-dione)acetamide forms as a yellow precipitate (yield: 70–75%).

Mechanistic Insight :
The reaction proceeds via deprotonation of the indole’s NH group by K₂CO₃, followed by nucleophilic attack on chloroacetyl chloride’s electrophilic carbonyl carbon.

Amide Coupling with 3-Chloroaniline

The final step involves coupling the chloroacetamide intermediate with 3-chloroaniline:

  • Reagents : 3-Chloroaniline (1.1 equiv), triethylamine (TEA, 2.0 equiv), and catalytic potassium iodide (KI).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : Reflux at 100°C for 8–12 hours.

  • Yield : 60–68% after purification.

Side Reactions :

  • Competitive hydrolysis of chloroacetamide to glycine derivatives in aqueous conditions.

  • Over-alkylation at the indole’s C3 position if excess chloroacetyl chloride is used.

Optimization Strategies for Industrial Scalability

Solvent and Base Selection

ParameterOptimal ChoiceImpact on Yield
Solvent Anhydrous DMFMaximizes solubility of intermediates
Base K₂CO₃ (vs. NaOH)Reduces hydrolysis by-products
Temperature 80–100°CBalances reaction rate and decomposition

Catalytic Additives

  • KI (10 mol%) : Enhances nucleophilicity of 3-chloroaniline via in situ iodide generation.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (300–400 mesh) with ethyl acetate/hexane (3:7 v/v) eluent.

  • Recrystallization : Ethanol/water (7:3 v/v) yields >95% pure product.

Spectroscopic Validation

TechniqueKey Data Points
¹H NMR δ 7.8–8.2 (indole aromatic protons)
¹³C NMR δ 170–175 (carbonyl carbons)
HRMS m/z 314.72 [M+H]⁺

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce batch variability and improve heat management.

  • Waste Mitigation : Solvent recovery systems (e.g., DMF distillation) align with green chemistry principles.

Challenges and Troubleshooting

  • Low Yields in Coupling Step : Often due to moisture; strict anhydrous conditions are critical.

  • By-Product Formation : Unreacted 3-chloroaniline is removed via acid-base extraction (5% HCl wash).

Applications and Derivatives

While beyond preparation scope, this compound serves as a precursor for:

  • Anticancer Agents : Modifications at the acetamide side chain enhance cytotoxicity.

  • Enzyme Inhibitors : The indole-dione scaffold targets carbonic anhydrases and kinases .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that N-(3-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The National Cancer Institute (NCI) has evaluated its efficacy against multiple human tumor cells, demonstrating a mean growth inhibition (GI50) value indicative of its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary findings suggest it possesses effectiveness against several bacterial strains, including those resistant to standard antibiotics. This makes it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Data Table of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Anticancer Study

A study conducted by the NCI assessed the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated notable cytotoxicity with a mean GI50 value of 15.72 µM, suggesting strong potential for development as a chemotherapeutic agent .

Antimicrobial Study

In a comparative analysis against standard antibiotics, this compound demonstrated superior activity against resistant bacterial strains. This study highlights the compound's potential as an alternative treatment option in the face of growing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Key Structural Variations:

Substituents on the Phenyl Ring: Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., nitro, bromo) at the para-position of the phenyl ring exhibit enhanced cytotoxic activity. For example, 2-(5,7-dibromo-2,3-dioxoindol-1-yl)-N-(4-nitrophenyl)acetamide (6b) demonstrated superior cytotoxicity against MCF-7 cancer cells due to increased lipophilicity and electronic effects . Halogen Substitutions: The 3-chlorophenyl group in the target compound contrasts with N-(2-chlorophenyl)-2-[3-(hydroxyimino)methyl-1H-indol-1-yl]acetamide (3a) (), where the chloro group at the ortho-position enhances antioxidant activity through stabilized hydrogen bonding and optimized geometry.

Modifications on the Dioxoindole/Isoindole Core :

  • Benzyl and Alkoxy Chains : Compounds like N-(2-benzyl-1,3-dioxoisoindol-5-yl)-2-[4-(hydroxyalkoxy)phenyl]acetamide () feature extended hydroxyalkoxy chains (e.g., 3-hydroxypropoxy, 4-hydroxybutoxy) on the phenyl ring, improving solubility and MMP-7/-13 inhibitory activity. These modifications contrast with the target compound’s simpler acetamide linkage.
  • Methyl and Trifluoromethyl Groups : N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide () and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () highlight the role of steric and electronic effects in modulating bioactivity.

Table 1: Comparative Analysis of Selected Analogues

Compound Name Key Substituents Molecular Weight Bioactivity Reference ID
N-(3-Chlorophenyl)-2-(2,3-dioxoindol-1-yl)acetamide 3-Cl-phenyl, dioxoindole ~314.7* Potential anticancer/anti-inflammatory N/A
2-(5,7-Dibromo-2,3-dioxoindol-1-yl)-N-(4-nitrophenyl)acetamide (6b) 4-NO₂-phenyl, 5,7-Br-dioxoindole 494.0 Cytotoxic (MCF-7 IC₅₀: 1.2 µM)
N-(2-Benzyl-1,3-dioxoisoindol-5-yl)-2-[4-(3-hydroxypropoxy)phenyl]acetamide (13c) 2-benzyl, 3-hydroxypropoxy-phenyl 446.5 MMP-7/-13 inhibition (IC₅₀: 0.8 µM)
N-(2-Chlorophenyl)-2-[3-(hydroxyimino)methyl-1H-indol-1-yl]acetamide (3a) 2-Cl-phenyl, hydroxyimino-indole 313.7 Antioxidant (EC₅₀: 12 µM)

*Calculated based on similar compounds.

Crystallographic and Computational Insights

  • Hydrogen Bonding : Analogues like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide () exhibit R₂²(10) hydrogen-bonded dimers, critical for crystal packing and stability.
  • Geometry Optimization : DFT studies () validate bond lengths (C–N: 1.376 Å) and angles (124.87°) in 3a , aligning with XRD data, suggesting similar reliability for the target compound’s predicted structure.

Biological Activity

N-(3-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3}. The compound features a chlorophenyl group attached to an indole derivative, which is known for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains.

Research Findings

  • Antibacterial Activity :
    • The compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, it showed a Minimum Inhibitory Concentration (MIC) ranging from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus .
  • Antifungal Activity :
    • It also demonstrated antifungal activity against Candida albicans with MIC values between 16.69 to 78.23 µM .

Comparative Table of Antimicrobial Activity

MicroorganismMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . Studies indicate that derivatives similar to this compound exhibit effects comparable to established anti-inflammatory drugs such as indomethacin.

Key Findings

  • Compounds with similar structures showed significant inhibition of COX enzymes (both COX-1 and COX-2), indicating their potential use in treating inflammatory conditions .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties .

Case Study Insights

In vitro studies have indicated that certain indole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological potency.
  • Indole Core : The indole structure is pivotal for its interaction with biological targets, contributing to both antimicrobial and anticancer activities .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via coupling reactions between substituted indole derivatives and chlorophenyl acetamide precursors. A common approach involves using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane with triethylamine as a base. Optimization includes adjusting reaction temperature (e.g., 273 K for 3 hours), solvent selection, and purification via flash chromatography or crystallization . Continuous flow reactors and automated synthesis platforms can enhance yield and purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodology : Structural confirmation employs spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm, acetamide CH₂ at δ 3.8–4.4 ppm) .
  • X-ray Crystallography : Resolves 3D structure using SHELXL for refinement. Hydrogen bonding patterns (e.g., N–H⋯O interactions) are analyzed to validate intermolecular interactions .

Q. What are the key considerations in assessing its antioxidant activity?

  • Methodology : Antioxidant potential is evaluated via:

  • FRAP Assay : Measures ferric ion reduction capacity, correlating with electron-donating groups like indole and amide .
  • DPPH Radical Scavenging : Quantifies free radical inhibition. IC₅₀ values are compared to standards (e.g., ascorbic acid) . Structural modifications (e.g., electron-withdrawing substituents) are tested to optimize activity .

Advanced Questions

Q. How to design experiments to evaluate its enzyme inhibitory activity?

  • Methodology :

  • In Vitro Assays : Use purified enzymes (e.g., kinases, proteases) to measure inhibition kinetics (IC₅₀) via fluorometric or colorimetric substrates .
  • Molecular Docking : Predict binding modes using software like AutoDock. Focus on interactions with catalytic residues (e.g., hydrogen bonds with triazole or indole moieties) .
  • Mutagenesis Studies : Validate binding sites by testing activity against enzyme mutants .

Q. How to resolve contradictions in crystallographic data during structure determination?

  • Methodology :

  • SHELXL Refinement : Apply restraints for disordered atoms and analyze residual density maps to adjust occupancy parameters .
  • Hydrogen Bond Analysis : Use graph set notation (e.g., R₂²(10) dimers) to identify consistent interaction patterns across polymorphs .
  • Twinned Data Handling : Employ TWINLAW in SHELXL to deconvolute overlapping reflections in twinned crystals .

Q. How to analyze structure-activity relationships (SAR) for biological activity?

  • Methodology :

  • Analog Synthesis : Modify functional groups (e.g., substituents on the chlorophenyl or indole rings) and test derivatives .
  • Pharmacophore Mapping : Identify critical moieties (e.g., 2,3-dioxoindole for redox activity) using 3D-QSAR models .
  • In Silico ADMET Prediction : Assess bioavailability and toxicity via tools like SwissADME to prioritize candidates .

Q. How to conduct computational studies on electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Compute molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic regions. Analyze HOMO-LUMO gaps (e.g., 4–6 eV) to predict charge transfer behavior .
  • FTIR Correlation : Compare experimental vibrational spectra with theoretical frequencies derived from Gaussian09 using B3LYP/6-31G(d) basis sets .

Q. How to address polymorphic variations affecting bioactivity?

  • Methodology :

  • Polymorph Screening : Recrystallize from solvents (e.g., methylene chloride, ethanol) and characterize via PXRD .
  • Thermal Analysis : Use DSC to identify melting point variations between forms. Correlate stability with hydrogen bond networks (e.g., dimeric vs. chain motifs) .
  • Bioactivity Comparison : Test dissolution rates and IC₅₀ across polymorphs to link crystal packing with efficacy .

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